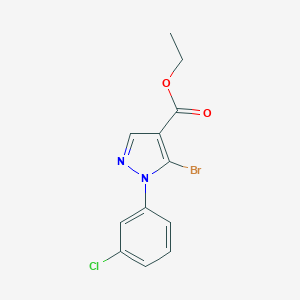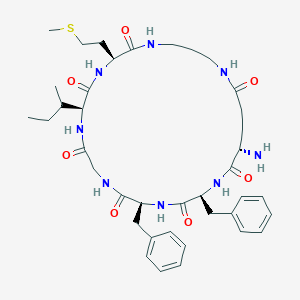
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is a cyclic peptide with the molecular formula C39H56N8O7S and a molecular weight of 780.97634. This compound is a derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin. The peptide chain is then cyclized using coupling agents such as HBTU or DIC in the presence of a base like DIPEA . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of large-scale HPLC systems is also common for the purification process .
Chemical Reactions Analysis
Types of Reactions
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), involves binding to neurokinin receptors, particularly the NK1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. These events lead to various physiological responses, such as pain perception and inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Substance P: The parent compound, involved in pain and inflammation.
Cyclo(Phe-Phe): A simpler cyclic peptide with different biological activities.
Uniqueness
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is unique due to its specific cyclic structure, which enhances its stability and binding affinity to neurokinin receptors compared to linear peptides .
Properties
CAS No. |
102334-63-4 |
|---|---|
Molecular Formula |
C39H56N8O7S |
Molecular Weight |
781 g/mol |
IUPAC Name |
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone |
InChI |
InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1 |
InChI Key |
GEQVOAMRMGKWAX-ZJFASKHXSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
Synonyms |
cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P SP C(GPPGLMN) substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-) substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide](/img/structure/B8701.png)

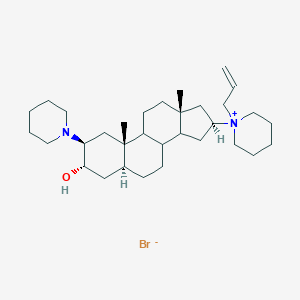
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)



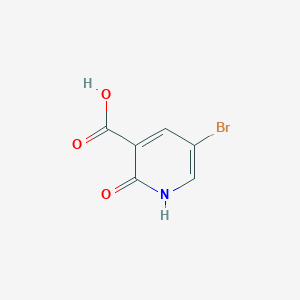
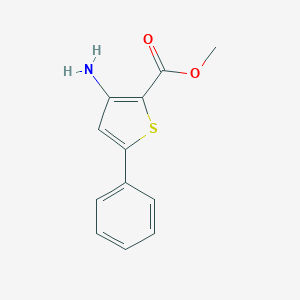
![3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid](/img/structure/B8720.png)
![2-[5-Methyl-4-((2,2,2-trifluorethoxy)-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8721.png)

